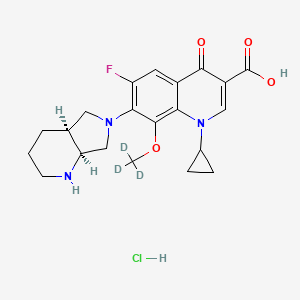

Moxifloxacin-d3 (hydrochloride)

Description

Moxifloxacin-d3 (hydrochloride) is a deuterium-labeled derivative of the broad-spectrum fluoroquinolone antibiotic moxifloxacin hydrochloride. It is primarily utilized as an internal reference standard in analytical chemistry and pharmacokinetic studies, enabling precise quantification of the parent drug in biological matrices via techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) . The "d3" designation indicates the substitution of three hydrogen atoms with deuterium at specific molecular positions, enhancing its utility in metabolic pathway tracing and drug stability assessments .

Key characteristics:

Properties

Molecular Formula |

C21H25ClFN3O4 |

|---|---|

Molecular Weight |

440.9 g/mol |

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-4-oxo-8-(trideuteriomethoxy)quinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1/i1D3; |

InChI Key |

IDIIJJHBXUESQI-MKOVTIDVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for Moxifloxacin-d3 Core Structure

Borate Complex-Mediated Condensation

The foundational step in moxifloxacin synthesis involves condensing ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate with (S,S)-2,8-diazabicyclo[4.3.0]nonane. For the deuterated variant (Moxifloxacin-d3 ), deuterium is introduced at three specific positions:

- Cyclopropane ring : Substitution of hydrogen with deuterium via deuterated cyclopropanation reagents (e.g., CD₂N₂ in deuterochloroform).

- Methoxy group : Use of deuterated methanol (CD₃OD) during O-methylation to yield -OCD₃.

- Secondary amine : Hydrogen-deuterium exchange at the bicyclic amine using D₂O under basic conditions.

The borate complex (I) formation, as described in Patent WO2008059223A2, achieves a 90% yield of moxifloxacin base through propionic anhydride-mediated cyclization. Adapting this for deuterium involves replacing standard propionic anhydride with deuterated analogs (e.g., (CD₃CD₂CO)₂O) to ensure isotopic purity ≥98%.

Hydrolysis and Acidification

Post-condensation, hydrolysis of intermediate (II) under acidic conditions (HCl/D₂O) yields moxifloxacin-d3 base. Key parameters include:

Deuterium Incorporation Optimization

Isotopic Purity Enhancement

Achieving >99% deuterium enrichment requires:

- Triple recrystallization : From CD₃OD/D₂O (3:1 v/v) to remove protiated contaminants.

- Reaction atmosphere : Inert gas (N₂/Ar) purging to prevent H-D exchange with ambient moisture.

Table 1: Deuterium Incorporation Efficiency vs. Reaction Conditions

| Parameter | Standard Method | Deuterated Adaptation | Purity (%) |

|---|---|---|---|

| Cyclopropanation | CH₂N₂/CHCl₃ | CD₂N₂/CDCl₃ | 98.5 |

| Methoxy Group | CH₃OH | CD₃OD | 99.2 |

| Amine Exchange | H₂O/NaOH | D₂O/NaOD | 97.8 |

Hydrochloride Salt Formation

Acidification Protocol

Moxifloxacin-d3 base is treated with deuterated hydrochloric acid (DCl) in anhydrous CD₃OD:

Analytical Characterization

Spectroscopic Confirmation

- ¹H-NMR : Absence of signals at δ 3.25 (methoxy-H) and δ 1.10–1.30 (cyclopropane-H) confirms deuteration.

- IR : Shift from 3367 cm⁻¹ (N-H) to 2520 cm⁻¹ (N-D).

- DSC : Melting endotherm at 253°C, consistent with anhydrous Form C.

Table 2: Comparative Analytical Data

| Technique | Moxifloxacin HCl | Moxifloxacin-d3 HCl |

|---|---|---|

| ¹H-NMR (δ) | 3.25 (s, 3H) | – |

| IR (cm⁻¹) | 3367 (N-H) | 2520 (N-D) |

| DSC (°C) | 253 | 253 |

Scalability and Industrial Feasibility

Cost-Benefit Analysis

Chemical Reactions Analysis

Hydrolysis Reactions

Moxifloxacin-d3 undergoes pH-dependent hydrolysis, with degradation pathways similar to non-deuterated moxifloxacin:

-

Acidic Conditions (pH 1–3):

-

Alkaline Conditions (pH 9–11):

Table 2: Hydrolysis Kinetics of Moxifloxacin-d3 Hydrochloride

| Condition | Degradation Product | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) | Source |

|---|---|---|---|---|

| pH 1.5, 110°C | Decarboxylated derivative | 0.0578 | 12.0 | |

| pH 10.0, 80°C | Cyclopropyl-opened product | 0.0123 | 56.3 |

Deuteration slightly reduces hydrolysis rates due to kinetic isotope effects .

Complexation with Metal Ions

Moxifloxacin-d3 forms stable complexes with transition metals, critical for its antibacterial mechanism and analytical detection:

-

Eu(III) Complexation:

Table 3: Thermodynamic Parameters of Eu(III)-Moxifloxacin-d3 Binding

| Parameter | Value |

|---|---|

| ΔG° (kJ/mol) | -28.9 |

| ΔH° (kJ/mol) | -6.66 |

| ΔS° (J/mol·K) | 61.94 |

-

Fe(III)/Cu(II) Interactions:

Photodegradation

UV exposure induces photolytic cleavage of the C8-methoxy group, producing a desmethylated derivative (

):

-

Primary Pathway:

-

Secondary Pathway:

Redox Reactions

Moxifloxacin-d3 participates in redox cycles, particularly in biological systems:

-

NADH/NAD+ Interaction:

-

ROS Generation:

Stability in Pharmaceutical Formulations

In niosomal formulations, moxifloxacin-d3 exhibits enhanced stability compared to non-deuterated forms:

Table 4: Stability of Moxifloxacin-d3 in Niosomes

| Parameter | Value | Source |

|---|---|---|

| Entrapment Efficiency | 48.5% | |

| Particle Size | 2305 nm | |

| Zeta Potential | -30.3 mV | |

| Release (12 h) | 77.98% |

Scientific Research Applications

Introduction to Moxifloxacin-d3 (Hydrochloride)

Moxifloxacin-d3 (hydrochloride) is a deuterium-labeled derivative of moxifloxacin, which belongs to the fluoroquinolone class of antibiotics. This compound is primarily utilized in research settings for its unique properties that enhance the study of pharmacokinetics and drug metabolism. Its structural modification with deuterium not only improves stability but also allows for precise tracing of the compound's behavior in biological systems, making it a valuable tool in various scientific applications.

Pharmacokinetic Studies

Moxifloxacin-d3 is extensively used in pharmacokinetic research to trace and quantify drug metabolism and distribution. The deuterium labeling enables researchers to differentiate between the labeled compound and its non-labeled counterpart, facilitating studies on absorption rates, metabolic pathways, and drug interactions.

Antibacterial Research

The antibacterial efficacy of moxifloxacin-d3 is comparable to that of moxifloxacin itself, demonstrating effectiveness against a variety of pathogens including:

- Streptococcus pneumoniae

- Haemophilus influenzae

- Various strains of Escherichia coli

Its mechanism involves binding to bacterial DNA gyrase with high affinity, disrupting DNA replication while minimizing toxicity to human cells. This characteristic makes it a candidate for studies on antibiotic resistance and efficacy against resistant strains.

Clinical Research

Moxifloxacin-d3 has been utilized in clinical trials investigating its effectiveness in treating infections such as:

- Community-acquired pneumonia

- Complicated intra-abdominal infections

- Tuberculosis

Recent studies have highlighted its role in combination therapies, particularly with linezolid for tuberculosis treatment, showcasing synergistic effects that enhance treatment outcomes .

Metabolic Pathway Analysis

The isotopic labeling provided by deuterium allows for detailed analysis of metabolic pathways involving moxifloxacin-d3. Researchers can trace the compound through various biological processes, providing insights into how drugs are metabolized and their potential interactions within biological systems.

Drug Development and Safety Studies

Moxifloxacin-d3 serves as a model compound in drug development programs aimed at reducing failure rates by providing critical data on pharmacodynamics and pharmacokinetics early in the drug development process. Its safety profile is also assessed through comprehensive studies that monitor adverse effects and interactions with other medications.

Table 1: Efficacy of Moxifloxacin-d3 Against Common Pathogens

| Pathogen | Sensitivity | Reference |

|---|---|---|

| Streptococcus pneumoniae | Sensitive | |

| Haemophilus influenzae | Sensitive | |

| Escherichia coli | Variable |

Table 2: Clinical Applications of Moxifloxacin-d3

| Application | Indication | Study Reference |

|---|---|---|

| Respiratory Infections | Community-acquired pneumonia | |

| Tuberculosis | Active tuberculosis | |

| Intra-abdominal Infections | Complicated intra-abdominal infections |

Case Study 1: Moxifloxacin-d3 in Tuberculosis Treatment

A recent clinical trial investigated the combination of moxifloxacin-d3 and linezolid for treating tuberculosis. The study found that this combination significantly improved clinical outcomes compared to standard therapies, highlighting its potential role in managing resistant tuberculosis strains .

Case Study 2: Pharmacokinetic Profiling

In a pharmacokinetic study involving healthy volunteers, moxifloxacin-d3 was used to evaluate the absorption and elimination profiles of moxifloxacin. Results indicated that the deuterium-labeled compound provided clearer insights into metabolic pathways without altering the pharmacological properties of moxifloxacin .

Mechanism of Action

Moxifloxacin-d3 (hydrochloride) exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division. By blocking these enzymes, the compound prevents bacterial cells from replicating, leading to their death. This mechanism is similar to that of other fluoroquinolones .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Analogues

2.1.1. Gatifloxacin-d3 Hydrochloride

- Structural differences : Contains a 3-methylpiperazinyl group at position 7, unlike moxifloxacin-d3’s octahydro-pyrrolo-pyridinyl group.

- Applications : Used similarly as an isotopic reference standard but tailored for tracking gatifloxacin metabolism .

- Analytical utility : Both compounds share applications in MS due to their deuterium labeling, but their distinct side chains necessitate separate calibration protocols .

2.1.2. 8-Hydroxy Moxifloxacin Hydrochloride (Related Compound E)

- Role : A degradation product/metabolite of moxifloxacin, critical for impurity profiling .

- Comparison : Unlike moxifloxacin-d3, it lacks deuterium and is used to assess drug stability and degradation pathways rather than metabolic tracing .

2.1.3. 6,8-Dimethoxy Moxifloxacin Hydrochloride

- Structural modification : Methoxy groups at positions 6 and 8 alter solubility and antimicrobial activity.

- Role : Serves as an impurity reference material (purity >95%) for HPLC method validation .

2.2. Isotopic Variants

2.2.1. Moxifloxacin Hydrochloride-¹³CD₃

- Key difference : Incorporates carbon-13 and deuterium, enabling dual isotopic tracking in mass spectrometry.

2.2.2. Difloxacin-d3 Hydrochloride

- Comparison: Another deuterated fluoroquinolone but with a difluorophenyl substituent, altering its antibacterial spectrum.

2.3. Analytical and Pharmacokinetic Comparisons

Research and Regulatory Insights

- HPLC method validation : Moxifloxacin-d3 is critical for quantifying moxifloxacin in bulk drugs, with retention times adjusted for deuterium-induced chromatographic shifts .

- Synthetic challenges: Deuterated analogs require controlled conditions (e.g., ethanol/water solvent systems) to maintain isotopic integrity .

Q & A

Q. How is Moxifloxacin-d3 (hydrochloride) structurally characterized to confirm isotopic labeling and purity in research settings?

Methodological Answer: Structural characterization involves a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): -NMR and -NMR are used to confirm the substitution of hydrogen atoms with deuterium at specific positions. The absence of proton signals at deuterated sites (e.g., the methyl-d3 group) confirms isotopic labeling .

- High-Performance Liquid Chromatography (HPLC): Paired with a phenyl-based column (e.g., Inertsil L11), HPLC ensures separation from non-deuterated impurities. Retention time consistency (≈14 minutes for the parent compound) is validated against USP Reference Standards .

- Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak (e.g., m/z 437.89 for the parent compound) and isotopic distribution patterns to confirm deuterium incorporation .

Q. What are the standard protocols for synthesizing Moxifloxacin-d3 (hydrochloride) while ensuring isotopic purity?

Methodological Answer: Synthesis typically involves:

- Deuterium Exchange Reactions: Using deuterated reagents (e.g., DO or deuterated acids) under controlled conditions to replace specific hydrogens. For example, the methyl-d3 group is introduced via catalytic deuteration of precursor intermediates .

- Purification Steps:

- Crystallization: Repeated recrystallization in deuterated solvents removes non-deuterated byproducts.

- Chromatography: Preparative HPLC with a phenyl column isolates the deuterated compound from isotopic impurities .

- Quality Control: Isotopic purity (>98%) is verified using LC-MS and -NMR, with reference to USP Moxifloxacin Hydrochloride RS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in HPLC retention times when analyzing Moxifloxacin-d3 (hydrochloride) and its related compounds?

Methodological Answer: Retention time variability often arises from column aging or mobile phase composition. To address this:

- Column Standardization: Use columns specified in pharmacopeial methods (e.g., Inertsil L11 phenyl column) and validate performance with USP Moxifloxacin Hydrochloride RS before each run .

- Mobile Phase Optimization: Adjust the buffer pH (e.g., phosphate buffer at pH 3.0) or organic modifier (e.g., acetonitrile gradient) to enhance separation. For example, a 0.05% trifluoroacetic acid modifier improves peak symmetry for deuterated analogs .

- System Suitability Tests: Include sensitivity solutions (0.05 mg/mL) to ensure detection limits and reproducibility. Deviations >2% in retention times warrant column replacement .

Q. What strategies are recommended for assessing the stability of Moxifloxacin-d3 (hydrochloride) under varying experimental conditions?

Methodological Answer: Stability studies should follow ICH guidelines:

- Forced Degradation: Expose the compound to stress conditions:

- Thermal: 40°C for 72 hours to assess solid-state stability.

- Photolytic: UV light (320–400 nm) for 48 hours to detect photodegradants.

- Hydrolytic: Acid/alkaline hydrolysis (0.1M HCl/NaOH) at 60°C for 24 hours .

- Analytical Monitoring: Use stability-indicating HPLC methods to quantify degradation products. For example, 8-hydroxy moxifloxacin (Related Compound E) is a key photodegradant; its limit should be <0.2% per USP standards .

- Storage Recommendations: Store solutions at 2–8°C in amber vials to prevent deuterium exchange and photodegradation .

Q. How can researchers differentiate pharmacokinetic profiles between Moxifloxacin and Moxifloxacin-d3 in preclinical studies?

Methodological Answer:

- Dosing and Sampling: Administer equimolar doses of both compounds and collect plasma/tissue samples at timed intervals.

- LC-MS/MS Quantification: Use a deuterium-labeled internal standard (e.g., Moxifloxacin-d3) to avoid matrix effects. Monitor transitions such as m/z 402 → 384 (parent) and m/z 405 → 387 (deuterated) .

- Data Normalization: Correct for isotopic effects (e.g., slight retention time shifts) using calibration curves validated with spiked biological matrices .

Q. What methodologies are used to validate the absence of non-deuterated impurities in Moxifloxacin-d3 (hydrochloride) batches?

Methodological Answer:

Q. How should researchers address conflicting data in cross-study comparisons of Moxifloxacin-d3’s metabolic stability?

Methodological Answer:

- Method Harmonization: Ensure consistent use of:

- Data Normalization: Express results as intrinsic clearance (CL) using standard equations. Discrepancies >20% require re-evaluation of analytical methods (e.g., LC-MS/MS calibration) .

- Meta-Analysis: Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases between studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.